
Sarmentol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarmentol A is a natural product found in Sedum sarmentosum with data available.
Scientific Research Applications
Megastigmanes and Glucosides in Plants
Sarmentol A has been identified as a megastigmane, a type of natural compound, isolated from the whole plant of Sedum sarmentosum. This discovery contributes to understanding the chemical composition and potential applications of this plant in various fields, including pharmacology and botany (Yoshikawa et al., 2007).
Traditional Medicinal Applications
Sedum sarmentosum, from which this compound is isolated, has been traditionally used in various remedies, particularly in Oriental countries. Its potential pharmacological activities, including anti-inflammatory and anti-nociceptive properties, are being explored, shedding light on the traditional uses of this plant (Jung et al., 2008).
Hepatoprotective Effects
This compound, as part of the Sedum sarmentosum extract, has been investigated for its hepatoprotective effects. The extract has shown promising results in protecting liver cells from damage, which could be beneficial in developing treatments for liver-related diseases (Wang et al., 2019).
Antiproliferative Effects on Hepatoma Cells
The crude alkaloid fraction of Sedum sarmentosum, which includes this compound, has demonstrated antiproliferative effects on hepatoma cell lines. This suggests potential applications in cancer treatment, particularly for hepatocellular carcinoma (Kang et al., 2000).
Antitumor Activity
Further emphasizing its potential in cancer treatment, the aqueous extract of Sedum sarmentosum has shown antitumor activity against the HepG2 hepatoma cell line. This highlights the potential of this compound and related compounds in developing novel cancer therapies (Huang et al., 2010).
properties
Molecular Formula |
C13H26O3 |
|---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(2S)-4-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexyl]butane-1,2-diol |
InChI |
InChI=1S/C13H26O3/c1-9-6-11(16)7-13(2,3)12(9)5-4-10(15)8-14/h9-12,14-16H,4-8H2,1-3H3/t9-,10+,11+,12+/m1/s1 |
InChI Key |
MHIZHTGSWSNQQF-RHYQMDGZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC([C@H]1CC[C@@H](CO)O)(C)C)O |
Canonical SMILES |
CC1CC(CC(C1CCC(CO)O)(C)C)O |
synonyms |
sarmentol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![magnesium;methyl (3R,11Z,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1257700.png)
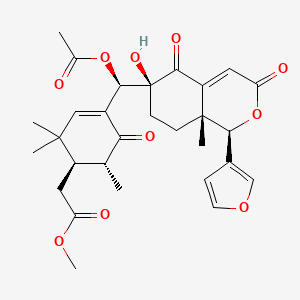
![(3S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1257703.png)

![N-[1-[[6-amino-1-[[(Z)-1-[[2-[[(17Z)-4-(2-amino-2-oxoethyl)-7-benzyl-23-[(4-hydroxyphenyl)methyl]-3,6,9,15,21,24-hexaoxo-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacos-17-en-10-yl]amino]-2-oxoethyl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-3-[[12-(4-aminobutyl)-15-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-9-benzyl-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carboxamide](/img/structure/B1257705.png)
![[(2R,3R)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4S)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1257707.png)
![1-[[3-(2-Fluorophenyl)-1-methyl-4-pyrazolyl]methyl]-3-propoxypiperidine](/img/structure/B1257708.png)
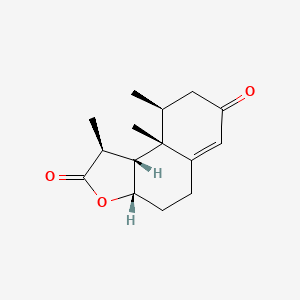

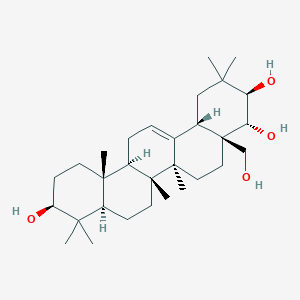

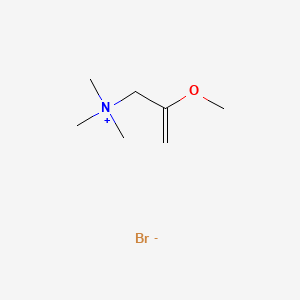
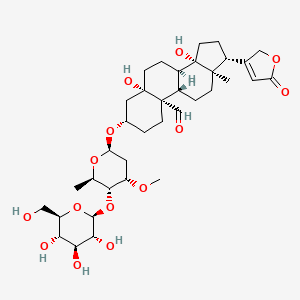
![1-S-[(1Z)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257724.png)